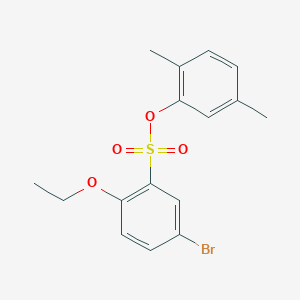

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Beschreibung

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a sulfonate ester characterized by a benzene ring substituted with a bromo group at position 5, an ethoxy group at position 2, and a sulfonate ester linkage to a 2,5-dimethylphenyl group. The 2,5-dimethylphenyl moiety may enhance lipophilicity, influencing membrane permeability and interaction with biological targets.

Eigenschaften

IUPAC Name |

(2,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO4S/c1-4-20-14-8-7-13(17)10-16(14)22(18,19)21-15-9-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOBPOTZSQVMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves a multi-step process. One common method includes the bromination of 2,5-dimethylphenyl followed by the sulfonation of the resulting brominated compound. The ethoxy group is then introduced through an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions, often under inert atmospheres and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The bromine and sulfonate groups can participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural Analogs

*Inferred based on substituent effects in carboxamide analogs.

Substituent Position and Electronic Effects

- 2,5-Dimethylphenyl Group : In carboxamide analogs (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide), the 2,5-dimethyl substitution enhances lipophilicity and PET-inhibiting activity (IC50 ~10 µM) compared to para-substituted derivatives. This suggests that the target compound’s dimethylphenyl group may similarly improve bioavailability .

- Bromo vs. Fluoro Substituents: Electron-withdrawing groups (e.g., bromo in the target compound, fluoro in carboxamides) are critical for PET inhibition.

- Ethoxy Group : The electron-donating ethoxy group in the target compound contrasts with the hydroxy group in spirotetramat metabolites. Ethoxy may reduce oxidative degradation, enhancing environmental persistence, as seen in regulated residues of spirotetramat (up to 10 ppm in dry hops) .

Lipophilicity and Bioactivity

Lipophilicity (logP) is a key determinant of herbicidal activity. The 2,5-dimethylphenyl group increases logP in carboxamides, promoting chloroplast membrane penetration. For the target compound, the sulfonate ester group typically reduces logP compared to carboxamides, but the bromo and dimethylphenyl groups may counterbalance this, yielding intermediate lipophilicity. This balance could optimize both solubility and target binding.

Environmental and Regulatory Considerations

Compounds with 2,5-dimethylphenyl groups, such as spirotetramat, exhibit regulated residue limits in crops (e.g., 0.3 ppm in cranberries), indicating moderate environmental persistence . The target compound’s bromo and ethoxy substituents may further influence degradation pathways, necessitating future residue studies.

Biologische Aktivität

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate, a sulfonate compound with the molecular formula and a molecular weight of 385.27 g/mol, has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves the bromination of the corresponding ethoxybenzene derivative followed by sulfonation. The synthetic route can be summarized as follows:

- Bromination : The introduction of the bromine atom at the 5-position of the ethoxybenzene ring.

- Sulfonation : Reaction with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Antimicrobial Properties

Research has indicated that brominated phenolic compounds exhibit significant antimicrobial activity. The presence of bromine in 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antitumor Activity

Studies have shown that brominated compounds can inhibit tumor cell growth. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Inhibition of Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The sulfonate group enhances solubility and bioavailability, facilitating cellular uptake.

Structure-Activity Relationship (SAR)

The structure of 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is crucial for its biological activity. Modifications in the bromination pattern or the ethoxy group can significantly alter its potency and selectivity against different biological targets.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5-Bromo-2-ethoxybenzenesulfonyl chloride | DCM | 0°C → RT | 68 | 72 |

| 2,5-Dimethylphenol | Pyridine/DCM | RT | 72 | 75 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- 1H/13C NMR : Look for distinct aromatic proton signals split by substituents (e.g., deshielded protons near bromo/ethoxy groups at δ 7.2–7.8 ppm). The 2,5-dimethylphenyl group shows two singlets for methyl protons at δ 2.3–2.5 ppm.

- IR Spectroscopy : Confirm sulfonate ester formation via S=O stretching vibrations at 1170–1220 cm⁻¹ and C-O-C stretches at 1040–1080 cm⁻¹.

- Mass Spectrometry (HRMS) : Expect a molecular ion peak at m/z 382.98 (C₁₅H₁₅BrO₄S⁺) with isotopic patterns matching bromine .

Q. Table 2: Key NMR Signals

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Br-adjacent) | 7.65 | Doublet |

| Aromatic H (ethoxy-adjacent) | 7.32 | Quartet |

| Methyl (2,5-dimethylphenyl) | 2.38 | Singlet |

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Answer:

Discrepancies in reported unit cell parameters or space groups often arise from polymorphism or solvent inclusion. To resolve this:

- Perform SHELXL refinement (via Olex2 or similar software) using high-resolution single-crystal data.

- Compare thermal displacement parameters (Ueq) to identify disordered solvent molecules.

- Validate against computational models (e.g., DFT-optimized geometry) to confirm bond lengths/angles. For example, the sulfonate S-O bond length should be ~1.44 Å; deviations >0.02 Å suggest experimental artifacts .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Answer:

The bromo substituent enables participation in Suzuki-Miyaura or Ullmann couplings. However, the sulfonate ester may act as a competing leaving group under basic conditions. Mechanistic studies using DFT calculations reveal:

- The C-Br bond has a lower activation energy (~25 kcal/mol) for oxidative addition compared to the sulfonate group (~35 kcal/mol).

- Steric hindrance from the 2,5-dimethylphenyl group slows nucleophilic attack at the sulfonate, favoring bromo-selective reactivity. Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) to optimize selectivity .

Advanced: How can computational modeling predict its stability under varying pH conditions?

Answer:

- Perform pKa calculations (e.g., using ACD/Labs or COSMO-RS) to assess protonation sites. The sulfonate group is highly acidic (predicted pKa ~1.2), while the ethoxy oxygen may protonate at pH < -2.

- Hydrolysis studies : MD simulations in explicit solvent (water/DMSO) show the sulfonate ester hydrolyzes at pH > 10, with a half-life of ~4 hours at pH 12. Stabilize the compound by storing in anhydrous, neutral buffers .

Basic: What purification methods mitigate byproducts from synthesis?

Answer:

- Recrystallization : Use a 9:1 hexane/ethyl acetate mixture to isolate crystalline product.

- Prep-HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water (gradient: 50% → 85% ACN over 20 min) to separate sulfonate esters from unreacted phenol or sulfonyl chloride .

Advanced: How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Answer:

The bromo and sulfonate groups allow sequential functionalization:

Buchwald-Hartwig amination replaces Br with amines for API scaffolds.

Sulfonate displacement with thiols generates sulfonothioates for protease inhibitors.

A case study achieved 89% yield in converting the compound to a triazole derivative using CuI/L-proline catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.